4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine
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Overview
Description
4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine is a complex organic compound that features a unique combination of pyrazole, thiazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiazole moiety. The final step involves the sulfonylation of the phenyl ring and the attachment of the morpholine group. Common reagents used in these reactions include hydrazine, thioamides, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 1-piperidinecarbodithioate
- 1,3-diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine stands out due to its unique combination of pyrazole, thiazole, and morpholine moieties.
Properties
Molecular Formula |
C28H26N4O3S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
4-[4-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C28H26N4O3S2/c33-37(34,31-15-17-35-18-16-31)24-13-11-22(12-14-24)26-20-36-28(29-26)32-27(23-9-5-2-6-10-23)19-25(30-32)21-7-3-1-4-8-21/h1-14,20,27H,15-19H2 |
InChI Key |
HHMRVQQFYVOJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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